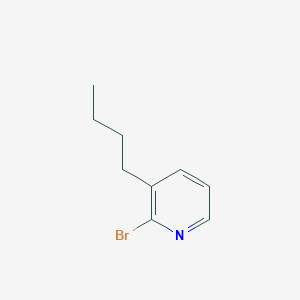

2-Bromo-3-butylpyridine

描述

Contextualization of Pyridine (B92270) Derivatives as Heterocyclic Building Blocks in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in a vast array of functional molecules. Current time information in Bangalore, IN.beilstein-journals.orgthieme-connect.com Its unique electronic properties, arising from the electron-withdrawing nature of the nitrogen atom, render the pyridine ring electron-deficient compared to benzene. This characteristic profoundly influences its reactivity, making it a versatile platform for a wide range of chemical transformations.

Pyridine derivatives are ubiquitous in numerous sectors, including pharmaceuticals, agrochemicals, and materials science. Current time information in Bangalore, IN. Their presence in many biologically active compounds underscores their importance in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, properties that are crucial for molecular recognition and binding to biological targets. The synthesis of complex molecules often relies on the strategic incorporation of pre-functionalized pyridine rings, which serve as key intermediates. Various methods for constructing the pyridine ring, such as the Hantzsch and Chichibabin syntheses, have been developed and refined over many years, providing access to a diverse library of substituted pyridines. Current time information in Bangalore, IN.

Significance of Halogenated Pyridines as Versatile Synthetic Intermediates in Organic Transformations

The introduction of a halogen atom onto the pyridine ring dramatically enhances its synthetic utility. Halogenated pyridines, such as bromopyridines, are highly valued as versatile intermediates in organic synthesis. The carbon-halogen bond serves as a reactive handle for a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org This capability is fundamental to the construction of complex molecular architectures from simpler precursors.

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are routinely employed to modify halogenated pyridines. jst.go.jp These reactions allow for the introduction of a wide variety of substituents, such as alkyl, aryl, alkynyl, and amino groups, with high efficiency and selectivity. The position of the halogen atom on the pyridine ring is a critical determinant of its reactivity and the types of transformations it can undergo. For instance, 2-halopyridines are particularly reactive in many cross-coupling reactions. The development of new and improved methods for the selective halogenation of pyridines remains an active area of research, as it directly impacts the availability of these crucial synthetic building blocks. acs.org

Overview of Research Trajectories for Alkyl-Substituted Bromopyridines

The presence of both an alkyl group and a bromine atom on a pyridine ring, as in 2-Bromo-3-butylpyridine, creates a bifunctional building block with significant potential. Research in this area is driven by the need to synthesize molecules with precisely controlled three-dimensional structures and tailored electronic properties. The alkyl group can influence the steric and electronic environment of the pyridine ring, which can in turn affect the reactivity of the bromo substituent in cross-coupling reactions.

A key research trajectory involves the use of alkyl-substituted bromopyridines in the synthesis of novel ligands for catalysis and new materials with specific photophysical or electronic properties. For example, the coupling of such compounds can lead to the formation of substituted bipyridines, which are important ligands in coordination chemistry. Furthermore, in the context of medicinal chemistry, the combination of a lipophilic alkyl chain and a reactive bromo group on a pyridine scaffold allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The development of efficient synthetic routes to access a variety of alkyl-substituted bromopyridines is therefore a crucial enabler for innovation in these fields. While direct studies on this compound are limited, the established reactivity patterns of analogous compounds, such as 2-bromo-3-methylpyridine, provide a strong foundation for predicting its synthetic applications.

Below is a table of physical and chemical properties for 2-Bromo-3-methylpyridine, a close structural analog of this compound, which can serve as a reference for estimating the properties of the target compound.

| Property | Value |

| Molecular Formula | C₆H₆BrN |

| Molecular Weight | 172.02 g/mol |

| Boiling Point | 218-219 °C |

| Density | 1.544 g/mL at 25 °C |

| Refractive Index | n20/D 1.568 |

Note: Data for 2-Bromo-3-methylpyridine. beilstein-journals.org

Structure

3D Structure

属性

分子式 |

C9H12BrN |

|---|---|

分子量 |

214.10 g/mol |

IUPAC 名称 |

2-bromo-3-butylpyridine |

InChI |

InChI=1S/C9H12BrN/c1-2-3-5-8-6-4-7-11-9(8)10/h4,6-7H,2-3,5H2,1H3 |

InChI 键 |

TXEUQEFTDQKEAN-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1=C(N=CC=C1)Br |

产品来源 |

United States |

Synthetic Methodologies and Route Optimization for 2 Bromo 3 Butylpyridine

Direct Bromination Strategies for Substituted Pyridines

Direct bromination of the pyridine (B92270) ring can be a challenging endeavor due to the electron-deficient nature of the aromatic system, which makes it less susceptible to electrophilic attack compared to benzene. However, the presence of activating groups can facilitate this reaction.

Regioselective Bromination of Butylpyridines

The position of the butyl group on the pyridine ring significantly influences the regioselectivity of bromination. For 3-substituted pyridines, electrophilic substitution, such as bromination, is generally directed to the 5-position, and to a lesser extent, the 2- and 6-positions. The electronic effects of the butyl group, an electron-donating group, can influence the electron density of the pyridine ring, thereby affecting the position of bromination. Research on the bromination of various activated pyridines has shown that the regioselectivity is dependent on the nature and position of the substituent. researchgate.net For instance, in the bromination of 3-hydroxypyridine, the bromine atom is exclusively introduced at the 2-position. thieme-connect.com While specific studies on 3-butylpyridine (B1328907) are not extensively detailed in the provided results, the general principles of electrophilic substitution on substituted pyridines suggest that a mixture of isomers could be expected, with the major product depending on the specific reaction conditions.

Catalytic Systems in Bromination Reactions

To enhance the efficiency and selectivity of bromination, various catalytic systems are employed. These systems can activate either the pyridine ring or the brominating agent, facilitating the electrophilic substitution.

Lewis acids are known to catalyze the halogenation of aromatic compounds. acs.org In the context of pyridine chemistry, Lewis acids can coordinate to the nitrogen atom, further deactivating the ring towards electrophilic attack. However, under specific conditions, they can promote bromination. For example, the bromination of pyridine in the presence of Lewis acids has been studied. acs.org While direct evidence for the use of iron or aluminum bromide in the synthesis of 2-Bromo-3-butylpyridine is not explicitly available in the search results, their general application in pyridine halogenation is a known strategy. acs.org

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions. researchgate.netthieme-connect.comresearchgate.net It serves as a source of electrophilic bromine and is often preferred over molecular bromine due to its milder nature and higher selectivity. researchgate.netgoogle.com Studies have demonstrated the successful regioselective bromination of activated pyridines using NBS in various solvents. researchgate.netthieme-connect.com For instance, the bromination of activated pyridines with NBS can lead to monobrominated derivatives in high yields. researchgate.netthieme-connect.com The reactivity and regioselectivity depend on the substituent on the pyridine ring and the reaction conditions. researchgate.netthieme-connect.com

Table 1: Bromination of Activated Pyridines with NBS researchgate.netthieme-connect.com

| Substrate | Solvent | Temperature | Product(s) | Yield (%) |

| 3-Hydroxypyridine | CH3CN | rt | 2-Bromo-3-hydroxypyridine | High |

| 2-Aminopyridine | CCl4 | rt | 5-Bromo-2-aminopyridine | ~100 |

| 4-Aminopyridine | CCl4 | rt | 3-Bromo-4-aminopyridine | ~100 |

Note: This table is illustrative and based on general findings for activated pyridines. "rt" denotes room temperature.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of the desired brominated product are critically dependent on the reaction conditions. Careful control of parameters such as temperature and solvent polarity is essential for optimizing the synthetic route.

Temperature plays a crucial role in chemical reactions, influencing both the rate and the selectivity. In bromination reactions, lower temperatures can sometimes favor the formation of a specific isomer. The choice of solvent is also critical. The polarity of the solvent can affect the solubility of the reactants and the stability of the reaction intermediates, thereby influencing the reaction pathway and outcome. researchgate.netthieme-connect.com For example, the bromination of activated pyridines with NBS has been studied in a range of solvents with varying polarities, such as acetonitrile (B52724) (CH3CN), carbon tetrachloride (CCl4), and methanol (B129727) (CH3OH). researchgate.netthieme-connect.com The optimal conditions often involve a specific combination of solvent and temperature to maximize the yield of the desired isomer while minimizing the formation of byproducts. researchgate.netthieme-connect.com

Importance of Inert Atmosphere Conditions

In the synthesis of pyridine derivatives like this compound, particularly when employing organometallic reagents, the use of an inert atmosphere is not merely a recommendation but a critical parameter for success. Organometallic compounds, such as Grignard reagents (R-MgX) and organolithium species (R-Li), are highly reactive and sensitive to the components of ambient air. fiveable.mewikipedia.orgmsu.edu

The primary reason for this sensitivity is their strong basicity and nucleophilicity, which leads to rapid, undesirable reactions with atmospheric oxygen and water vapor. wikipedia.orgbrainly.combrainly.com Exposure to moisture results in the protonation of the organometallic reagent, effectively destroying it and forming an alkane, which terminates the desired reaction pathway. wikipedia.orgbrainly.com Reaction with oxygen can lead to the formation of peroxides and subsequent oxidation byproducts, reducing the yield of the target molecule and complicating the purification process. brainly.comnumberanalytics.com

To circumvent these issues, syntheses involving such reagents are conducted under an inert atmosphere, which is an environment devoid of reactive gases. fiveable.me This is typically achieved by using gases like nitrogen or argon, which are chemically non-reactive under most conditions. brainly.comstackexchange.com These gases are used to displace the air from the reaction vessel, ensuring that the sensitive reagents remain intact and can participate effectively in the intended synthetic transformations. fiveable.mebrainly.com The use of an inert atmosphere is therefore essential for maximizing product yield, ensuring the purity of the final compound, and maintaining the integrity of the reactive intermediates. brainly.combrainly.com

Table 1: Role of Inert Atmosphere in Organometallic Reactions

| Atmospheric Component | Problem | Inert Atmosphere Solution |

|---|---|---|

| **Oxygen (O₂) ** | Unwanted oxidation of reagents, formation of peroxide byproducts. brainly.com | Displaces oxygen, preventing oxidative degradation of sensitive compounds. numberanalytics.com |

| Water (H₂O) | Rapid protonation and decomposition of organometallic reagents (e.g., Grignard, organolithium). wikipedia.org | Creates an anhydrous (dry) environment, preserving the integrity and reactivity of the reagents. brainly.com |

Nucleophilic Substitution Approaches for this compound

Nucleophilic substitution strategies are central to the synthesis of this compound, often involving the initial construction of a butyl-substituted pyridine precursor followed by a targeted bromination step.

Precursor Synthesis via Pyridine Alkylation with Butyl Halides

Introducing an alkyl group, such as a butyl group, onto a pyridine ring is not straightforward via classical electrophilic substitution methods like the Friedel-Crafts reaction. The inherent electron-deficient nature of the pyridine ring, coupled with the Lewis basicity of the ring nitrogen, poses significant challenges. The nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a pyridinium (B92312) salt. quora.combrainly.inquora.com This deactivates the ring towards electrophilic attack, causing the reaction to fail. brainly.inechemi.com

To overcome this, alternative strategies are employed to synthesize the 3-butylpyridine precursor. These methods often involve nucleophilic or organometallic pathways:

Reaction with Organometallic Reagents: A common approach involves the reaction of a Grignard reagent with a pyridine derivative. For instance, the synthesis of 3-butylpyridine can be achieved by first preparing 3-pyridyl propyl ketone. This ketone is synthesized by reacting nicotinyl chloride with a suitable organometallic reagent, which is then subjected to a Wolff-Kishner or Clemmensen reduction to convert the keto group into a butyl group. acs.org

Direct Alkylation with Metals: In some cases, direct alkylation can be achieved by reacting pyridine with an alkyl halide in the presence of a reactive metal. The reaction of pyridine with n-butyl chloride and lithium metal, for example, can yield 4-n-butylpyridine, though controlling the regioselectivity remains a challenge. rsc.org

Modern C-H Functionalization: More recent advances have explored the use of highly reactive bases like butylsodium to deprotonate the pyridine ring directly, allowing for subsequent alkylation. researchgate.net While these methods show promise, achieving selective C-3 alkylation often requires specific directing groups or carefully optimized conditions.

Table 2: Comparison of Pyridine Alkylation Strategies for Precursor Synthesis

| Method | Description | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Classical electrophilic substitution. | Alkyl halide, Lewis Acid (e.g., AlCl₃) | Well-established for benzene. | Fails for pyridine due to catalyst deactivation by the nitrogen atom. quora.combrainly.in |

| Grignard/Reduction Pathway | Synthesis of a ketone intermediate followed by reduction. | Nicotinyl chloride, Grignard reagent, reducing agent (e.g., hydrazine). acs.org | Reliable for specific isomers. | Multi-step process. acs.org |

| Direct Alkylation with Metals | Reaction of pyridine with an alkyl halide and a reactive metal. | Alkyl halide, Lithium or Magnesium metal. rsc.org | One-pot procedure. | Often yields mixtures of isomers (e.g., 2- and 4-alkylpyridines); poor regioselectivity. rsc.org |

Halogen Exchange Reactions for Bromination

Once the 3-butylpyridine precursor is obtained, a halogen must be introduced at the 2-position. If the precursor is 2-amino-3-butylpyridine, the most effective method for introducing a bromine atom is the Sandmeyer reaction . wikipedia.orgorganic-chemistry.org This well-established transformation provides a reliable route to synthesize aryl halides from aryl amines via a diazonium salt intermediate. wikipedia.orglibretexts.org

The reaction proceeds in two main stages:

Diazotization: The 2-amino-3-butylpyridine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr) at low temperatures (0–5 °C). This converts the primary amino group into a diazonium salt (-N₂⁺). libretexts.org

Substitution: The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr). The copper salt catalyzes the displacement of the diazonio group (N₂) with a bromide ion, yielding the final this compound product. The nitrogen gas evolved is a thermodynamically stable leaving group, which drives the reaction to completion. wikipedia.orglibretexts.org

Table 3: Key Steps and Reagents for Sandmeyer Bromination

| Step | Purpose | Typical Reagents | Key Conditions |

|---|---|---|---|

| 1. Diazotization | Convert the amino group to a diazonium salt. | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr). nih.gov | Low temperature (0–5 °C) to ensure stability of the diazonium salt. libretexts.org |

| 2. Substitution | Replace the diazonium group with bromine. | Copper(I) Bromide (CuBr). wikipedia.org | Gentle warming may be required to initiate the decomposition of the diazonium salt and evolution of N₂ gas. |

Multi-step Synthetic Sequences Incorporating this compound

The title compound, this compound, is not only a target molecule but also a valuable intermediate or building block in more extensive synthetic sequences, primarily due to the reactivity of the bromine atom.

Strategies Involving Functional Group Interconversions

The carbon-bromine bond at the 2-position of the pyridine ring is a versatile functional group that can be transformed into a variety of other moieties, enabling the construction of more complex molecular architectures.

Key functional group interconversions include:

Formation of Organometallic Reagents: 2-Bromopyridine (B144113) and its derivatives readily react with strong bases like butyllithium (B86547) at low temperatures to undergo lithium-halogen exchange. This reaction forms 2-lithiopyridine species. wikipedia.org These lithiated intermediates are potent nucleophiles that can react with a wide range of electrophiles to create new carbon-carbon or carbon-heteroatom bonds.

Metal-Catalyzed Cross-Coupling Reactions: The bromine atom makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. It can participate in well-known transformations such as Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes). nih.gov These reactions are fundamental in modern organic synthesis for constructing complex molecules from simpler precursors.

Table 4: Functional Group Interconversions of this compound

| Reaction Type | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Lithium-Halogen Exchange | n-Butyllithium | 2-Lithiopyridine | Creates a powerful nucleophile for reaction with various electrophiles. wikipedia.org |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid, Pd Catalyst, Base | 2-Aryl/Alkyl Pyridine | Forms new C-C bonds, linking the pyridine to other organic fragments. |

| Buchwald-Hartwig Amination | Amine, Pd or Cu Catalyst, Base | 2-Aminopyridine Derivative | Forms new C-N bonds, crucial for synthesizing many pharmaceuticals. nih.gov |

| Sonogashira Coupling | Terminal Alkyne, Pd and Cu Catalysts, Base | 2-Alkynylpyridine | Forms new C-C triple bonds, introducing linear structural motifs. |

Emerging Methodologies in this compound Synthesis

While traditional methods remain valuable, research into more efficient and selective ways to synthesize substituted pyridines is ongoing. Recent advancements focus on overcoming the inherent low reactivity of the pyridine ring towards direct functionalization. nih.govrsc.org

A significant emerging strategy for the regioselective halogenation of pyridines involves the use of Zincke imine intermediates . nsf.govnih.govchemrxiv.org This multi-stage, one-pot process temporarily disrupts the aromaticity of the pyridine ring to facilitate a reaction that is otherwise difficult. nih.govchemrxiv.org The general sequence is as follows:

Ring Opening: The pyridine is activated and then reacts with an amine to open the ring, forming a reactive, acyclic conjugated system known as a Zincke imine. nsf.gov

Regioselective Halogenation: This non-aromatic intermediate behaves like a series of polarized alkenes and readily undergoes highly regioselective halogenation with an electrophilic halogen source (e.g., N-bromosuccinimide, NBS) at the position corresponding to C-3 of the original pyridine. nsf.govchemrxiv.org

Ring Closing: The halogenated intermediate is then treated with a reagent like ammonium (B1175870) acetate (B1210297) to close the ring, regenerating the aromatic pyridine system, now with a halogen at the 3-position. nsf.gov

This method offers a powerful alternative to classical electrophilic substitution, providing access to 3-halopyridines under mild conditions with high selectivity, even on complex substrates. nsf.govchemrxiv.org Other modern approaches being explored include direct C-H functionalization using photocatalysis or novel transition metal-catalyzed techniques that aim to selectively activate specific C-H bonds on the pyridine ring. nih.govinnovations-report.comresearchgate.net

Table 5: Comparison of Classical and Emerging Halogenation Methods

| Feature | Classical Electrophilic Halogenation | Zincke Imine-Mediated Halogenation |

|---|---|---|

| Reaction Conditions | Harsh (high temperatures, strong acids). nih.gov | Mild (low temperatures, neutral or weakly acidic). nsf.gov |

| Regioselectivity | Often produces mixtures of isomers. nih.gov | Highly selective for the 3-position. nsf.govchemrxiv.org |

| Substrate Scope | Limited, especially for functionalized pyridines. | Broad, compatible with a wide range of functional groups. nsf.gov |

| Mechanism | Electrophilic Aromatic Substitution on an electron-deficient ring. | Electrophilic addition to a reactive, non-aromatic intermediate. alfa-chemistry.com |

Continuous Flow Processes for Scalable Production

General principles of continuous flow chemistry suggest that the synthesis of this compound could potentially be achieved by adapting known batch bromination methods. Such a process would typically involve the continuous pumping of a solution of 3-butylpyridine and a brominating agent through a heated reactor coil or a packed-bed reactor. This method offers advantages like enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the potential for straightforward scalability. technologynetworks.commdpi.com Methodologies for the continuous flow bromination of other aromatic systems have been developed, often generating the hazardous bromine reagent in situ to improve safety. mdpi.com However, specific parameters such as reaction temperature, residence time, solvent, and choice of brominating agent for the synthesis of this compound have not been established.

Microwave-Assisted Synthesis Techniques for Reaction Acceleration

Microwave-assisted synthesis is a well-established technique for accelerating a wide range of organic reactions, including the synthesis of heterocyclic compounds. organic-chemistry.orgnih.govnih.gov The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. nih.govmdpi.com For the synthesis of this compound, one could hypothesize a procedure where 3-butylpyridine is reacted with a suitable brominating agent in a sealed vessel under microwave irradiation. This approach would likely lead to a rapid synthesis of the target compound. organic-chemistry.orgmdpi.com Nevertheless, without specific experimental data, the optimal conditions—such as microwave power, temperature, pressure, and reaction time—for the synthesis of this compound remain theoretical.

Due to the lack of specific research findings, detailed data tables for either of these synthetic methods for this compound cannot be provided.

Chemical Reactivity and Mechanistic Insights of 2 Bromo 3 Butylpyridine

Nucleophilic Substitution Reactions at the Bromine-Substituted Position.

The pyridine (B92270) ring, an aromatic heterocycle, exhibits distinct reactivity patterns influenced by the nitrogen atom. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. chemicalbook.com

In 2-halopyridines, the halogen atom at the 2-position is activated towards nucleophilic displacement. This is attributed to the ability of the ring nitrogen to stabilize the negative charge in the transition state of the addition-elimination mechanism. The nitrogen atom in a pyridine ring has an activating effect comparable to a nitro group in an aromatic ring, making both 2- and 4-halopyridines highly susceptible to nucleophilic substitution. thieme-connect.com The bromine atom in 2-bromo-3-butylpyridine serves as a good leaving group, facilitating these reactions. cymitquimica.com

The reactivity of halopyridines in nucleophilic substitution is generally accepted to follow the order F > Cl ≈ Br > I, which is characteristic of the SNAr (addition-elimination) mechanism where the addition of the nucleophile is the rate-determining step. nih.gov However, the specific reaction conditions and the nature of the nucleophile can influence this reactivity order.

The presence of a butyl group at the 3-position of 2-bromopyridine (B144113) can influence the reactivity and regioselectivity of nucleophilic substitution reactions. Alkyl groups are generally electron-donating, which can slightly decrease the reactivity of the pyridine ring towards nucleophilic attack by increasing electron density. thieme-connect.com However, the primary influence of the 3-butyl group is likely steric.

While the butyl group itself is not directly adjacent to the reaction center at the 2-position, its steric bulk can influence the approach of the nucleophile. This steric hindrance can be more pronounced with bulkier nucleophiles. In the context of this compound, nucleophilic attack is expected to occur predominantly at the 2-position, leading to the displacement of the bromine atom. The presence of the butyl group at the 3-position would sterically hinder any potential attack at the 4-position, thus favoring substitution at the 2-position.

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions.

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of complex molecules.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. mdpi.com This reaction is widely used in the synthesis of biaryls and other conjugated systems. sumitomo-chem.co.jp this compound, as a heteroaryl halide, readily participates in these reactions.

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and the supporting ligand. nih.gov For the coupling of 2-bromopyridines, various palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and Pd/C have been employed. nih.govresearchgate.netmdpi.com

The choice of ligand is crucial for an efficient catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. mdpi.com Phosphine (B1218219) ligands are commonly used, and their steric and electronic properties can significantly impact the reaction outcome. nih.gov For instance, triphenylphosphine (B44618) (PPh₃) has been shown to be effective for the coupling of 2-bromopyridines. nih.gov In some cases, sterically hindered ligands like 2-(dicyclohexylphosphino)biphenyl (B1301957) are necessary, particularly for less reactive chloro-pyridines. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also been reported for the carbonylative Suzuki cross-coupling of 2-bromopyridine. researchgate.net

Recent research has also explored ligand-free conditions, particularly with heterogeneous catalysts like Pd/C, where the reaction can be promoted by oxygen. researchgate.netrhhz.net The development of recyclable catalyst systems, such as those supported on magnetic nanoparticles, offers advantages in terms of sustainability and ease of work-up. researchgate.net

The table below summarizes various catalytic systems used for the Suzuki-Miyaura coupling of 2-halopyridines.

| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Product Yield |

| Pd₂(dba)₃ | Phosphite or Phosphine Oxide | K₃PO₄ | Dioxane | 2-Bromopyridine derivative | Good to Excellent nih.gov |

| Pd(OAc)₂ | Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 2-Bromopyridine | Moderate to Good mdpi.com |

| Pd/C | None (Ligand-free) | K₂CO₃ | 75% Ethanol | 2-Bromopyridine | Good rhhz.net |

| Pd(OAc)₂ | Trineopentylphosphine | K₃PO₄ | Toluene/H₂O | Sterically hindered aryl bromides | Good mdpi.com |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 2-Bromopyridine | High researchgate.net |

This table is a representative summary and specific yields are highly dependent on the exact substrates and reaction conditions.

This compound can be coupled with a wide range of aryl and vinyl boronic acids to generate the corresponding 3-butyl-2-arylpyridines and 3-butyl-2-vinylpyridines. The reaction generally tolerates a variety of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents. nih.gov

The coupling with aryl boronic acids is a well-established method for the synthesis of 2-arylpyridines, which are important structural motifs in many biologically active compounds and functional materials. researchgate.net The reaction typically proceeds in good to excellent yields under optimized conditions. For example, the coupling of 2-bromopyridines with phenylboronic acid has been extensively studied. acs.org

The Suzuki-Miyaura reaction can also be extended to vinyl boronic acids. These reactions are often stereospecific, with the geometry of the double bond in the vinyl boronic acid being retained in the coupled product. However, Z-to-E isomerization can sometimes occur, and the choice of ligand can be critical in controlling the stereochemical outcome. organic-chemistry.org

The table below provides examples of boronic acids that can be coupled with 2-halopyridines.

| Boronic Acid Type | Example Boronic Acid | Coupled Product Type |

| Aryl Boronic Acid | Phenylboronic acid | 2-Arylpyridine acs.org |

| Aryl Boronic Acid | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine nih.gov |

| Aryl Boronic Acid | 3,5-Bis(trifluoromethyl)phenylboronic acid | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine nih.gov |

| Heteroaryl Boronic Acid | 5-Pyrimidinylboronic acid | 2-(5-Pyrimidinyl)pyridine nih.gov |

| Vinyl Boronic Acid | (E)-Styrylboronic acid | (E)-2-Styrylpyridine |

Heck Coupling Reactions Involving Vinylic and Aryl Substrates

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming method, is a valuable tool for the modification of this compound. This reaction facilitates the coupling of the pyridine with a variety of vinylic and aryl substrates, leading to the synthesis of more complex molecular architectures. The reactivity of the bromine atom at the 2-position makes it a suitable substrate for such transformations.

In a typical Heck coupling, this compound is reacted with an olefin in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions can influence the yield and selectivity of the desired product. For instance, palladium complexes with specific phosphine ligands are often employed to enhance catalytic activity. researchgate.net The reaction generally proceeds with good yields, demonstrating the utility of this method for creating C(sp²)–C(sp²) bonds. researchgate.net

Table 1: Examples of Heck Coupling Reactions with this compound Analogues

| Catalyst/Ligand | Substrate 1 | Substrate 2 | Product | Yield (%) |

| Palladium Complex II | Aryl Bromide | Olefin Derivative | C(sp²)-C(sp²) Coupled Product | Good to Excellent |

Data sourced from a study on Heck reactions of aryl bromides with olefins. researchgate.net

Buchwald-Hartwig Amination Reactions for Nitrogen-Carbon Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has been successfully applied to 2-bromopyridines, including analogues of this compound, to synthesize a wide range of N-aryl and N-alkyl aminopyridines. nih.govlookchem.com These products are significant in medicinal chemistry and materials science.

The reaction involves the coupling of an aryl bromide with an amine in the presence of a palladium catalyst and a strong base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. researchgate.net For instance, the use of ligands like (o-biphenyl)P(t-Bu)₂ has been shown to be effective for the amination of various aryl halides. researchgate.net A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an efficient route to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. nih.gov

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines

| Catalyst System | Amine | Product | Yield (%) |

| Pd₂(dba)₃/dppp, NaOtBu | Volatile Primary and Secondary Amines | Secondary and Tertiary Aminopyridines | 55-98 |

Data adapted from a study on the amination of 2-bromopyridines with volatile amines. researchgate.net

Ullmann Coupling Reactions Utilizing Copper Catalysis

The Ullmann reaction provides a classic method for the formation of aryl-aryl bonds using copper catalysis. wikipedia.org This reaction can be applied to this compound to synthesize 2-aryl-3-butylpyridines. Though traditionally requiring harsh conditions, modern modifications of the Ullmann reaction have made it a more versatile and widely used transformation. nih.gov

In a typical Ullmann coupling, an aryl halide is heated with a copper reagent, often in a high-boiling solvent. The reaction can be used for both symmetrical and unsymmetrical biaryl synthesis. wikipedia.org The use of ligands, such as 1,10-phenanthroline, can significantly improve the efficiency of the copper-catalyzed N-arylation of amides with 2-bromopyridine. mdpi.com Copper-catalyzed arylations have been developed for a variety of substrates, including tryptamine (B22526) derivatives, showcasing the broad applicability of this methodology. nih.gov

Table 3: Copper-Catalyzed N-Arylation of Amides with 2-Bromopyridine

| Catalyst/Ligand | Amide | Product | Yield (%) |

| CuI/phen | N-methylformamide | N-methyl-N-(pyridin-2-yl)formamide | High |

Data from a study on the Goldberg reaction for the synthesis of aminopyridines. mdpi.com

Oxidation and Reduction Pathways of this compound

The chemical behavior of this compound under oxidative and reductive conditions offers pathways to further functionalize the molecule.

Selective Reduction of the Halogen

The bromine atom at the 2-position of this compound can be selectively removed through reduction. This dehalogenation process yields 3-butylpyridine (B1328907), a valuable building block in its own right. Various reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other functional groups. For instance, catalytic hydrogenation or the use of specific metal hydrides can effect this reduction.

Oxidation of the Pyridine Ring or Butyl Moiety

Oxidation of this compound can proceed at either the pyridine ring or the butyl side chain, depending on the oxidizing agent and reaction conditions. Oxidation of the pyridine nitrogen leads to the formation of the corresponding pyridine N-oxide. wikipedia.org This transformation can alter the electronic properties of the ring, facilitating different substitution patterns. wikipedia.org For example, oxidation can promote electrophilic substitution at the 2- and 4-positions. wikipedia.org

Alternatively, the butyl group can be oxidized. For example, allylic oxidation can occur if there is a site of unsaturation in the butyl chain. mdpi.com Stronger oxidizing agents, such as potassium permanganate, could potentially lead to cleavage of the butyl group or oxidation to a carboxylic acid, although this would likely require harsh conditions.

Alkylation Reactions Utilizing this compound Scaffolds

The this compound scaffold can be utilized in alkylation reactions to introduce additional carbon-based substituents. One common strategy involves metal-halogen exchange to form an organometallic intermediate, which can then react with an electrophile.

For instance, treatment of 2-bromopyridines with a strong base like n-butyllithium can lead to lithiation. arkat-usa.org This lithiated intermediate can then be quenched with an alkyl halide to introduce a new alkyl group. The regioselectivity of the lithiation can be influenced by the presence of directing groups and the specific base used. researchgate.net Enantioselective alkylation of 2-alkylpyridines has been achieved using chiral lithium amide complexes, providing access to chiral pyridine derivatives. nih.govescholarship.org These methods allow for the construction of complex and stereodefined molecules. nih.govescholarship.org

Table 4: Enantioselective Alkylation of 2-Alkylpyridines

| Substrate | Electrophile | Product | Enantiomeric Ratio (er) |

| 2-Butylpyridine | Methyl Iodide | 2-(1-methylbutyl)pyridine | 93:7 |

| 2-Butylpyridine | Allyl Bromide | 2-(1-allylbutyl)pyridine | 94:6 |

| 2-Butylpyridine | Benzyl Bromide | 2-(1-phenyl-2-butyl)pyridine | 97:3 |

Data adapted from a study on the enantioselective alkylation of 2-alkylpyridines. nih.gov

Applications in Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of organic synthesis, enabling the conversion of primary and secondary alcohols into a wide array of functional groups, such as esters, ethers, and azides, with a high degree of stereochemical control. organic-chemistry.orgmdpi.com The reaction typically involves an alcohol, a nucleophile (with a pKa generally ≤ 11), a phosphine (like triphenylphosphine, PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). organic-chemistry.orgmdpi.comscribd.com The process operates on a dehydrative redox condensation mechanism, where the phosphine is oxidized and the azodicarboxylate is reduced. mdpi.com A key feature is the inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool for synthesizing complex molecules, including natural products. organic-chemistry.orgbeilstein-journals.org

While the Mitsunobu reaction is broadly applicable for forming C-O, C-N, and C-S bonds, specific documented applications utilizing this compound as the substrate or nucleophile are not prevalent in the reviewed scientific literature. researchgate.net In principle, if a hydroxyl group were present on the butyl chain, it could undergo a Mitsunobu reaction. However, the pyridine nitrogen can complicate the reaction, as basic moieties may require modified protocols. sigmaaldrich.com The reaction's versatility has been demonstrated with other brominated aromatic compounds, such as the successful displacement of an alcohol with 3-bromo-2-nitrophenol (B1286451) in the synthesis of complex molecules. researchgate.net

Applications in Rollover Reaction

Rollover cyclometalation is a specialized C-H activation process that allows for the functionalization of typically unreactive C-H bonds at positions remote from the initial coordination site of a metal catalyst. researchgate.netnih.gov This reaction is particularly relevant for heterocyclic ligands where a chelating ligand first coordinates to a metal center, then undergoes an internal rotation (the "rollover" step), which positions a remote C-H bond for activation by the metal. nih.govmdpi.com This strategy has been successfully employed for the C-3 functionalization of pyridine rings in ligands like 2,2'-bipyridine (B1663995) and 2-phenylpyridine. mdpi.combeilstein-journals.org

The mechanism often involves an initial N,N-chelation of the pyridine-containing ligand to a metal center (e.g., Platinum, Rhodium). This complex then isomerizes, breaking one of the metal-nitrogen bonds and allowing the pyridine ring to rotate. This rotation brings a C-H bond (for instance, at the C-3 position) into proximity with the metal, leading to C-H activation and the formation of a new, stable cyclometalated complex. researchgate.netmdpi.com This intermediate can then undergo further reactions, such as coupling with alkyl halides, to achieve selective C-C bond formation. mdpi.com

While direct applications of this compound in rollover reactions are not specifically documented in the surveyed literature, the reaction has been successfully applied to structurally similar compounds. For example, 2-bromo-6-tert-butylpyridine (B62953) has been utilized as a scaffold in rollover cyclometalation reactions, where the pyridine ring coordinates to a metal before undergoing C–H activation. smolecule.com This demonstrates the potential for such substituted bromopyridines to act as substrates in these advanced C-H functionalization methods, suggesting a possible, though as yet unexplored, avenue for the reactivity of this compound.

Comparative Reactivity Analysis with Positional Isomers and Structural Analogues

The reactivity of this compound is intrinsically linked to the electronic nature of the pyridine ring and the specific placement of its bromo and butyl substituents. A comparative analysis with its isomers and analogues provides a clearer understanding of these influences.

Impact of Butyl Group Positional Isomerism on Pyridine Ring Reactivity (e.g., 2, 3, 4, 6 positions)

The position of the butyl group on the bromopyridine ring significantly alters the molecule's steric and electronic properties, thereby influencing its reactivity. The electron-deficient character of the pyridine ring generally makes it reactive towards nucleophilic substitution. nih.gov The relative positions of the bromo and butyl groups dictate the regioselectivity and rate of these reactions.

When the butyl group is at the C-3 position, as in the title compound, it exerts a moderate steric influence on the adjacent C-2 bromine and C-4 positions. Its electronic effect is primarily a weak electron-donating inductive effect.

Butyl group at C-4 or C-6: Placing the butyl group at the C-4 or C-6 position relative to the C-2 bromine can have more pronounced effects. A C-6 alkyl group, such as in 2-bromo-6-tert-butylpyridine, provides significant steric hindrance around the nitrogen and the C-2 bromine, which can be exploited to control reaction selectivity and prevent undesirable dimerization in metal complexes. smolecule.com

Butyl group at C-5: A butyl group at the C-5 position, as in 2-bromo-5-tert-butylpyridine, is electronically further from the nitrogen and has less steric impact on the C-2 bromine compared to a C-3 or C-6 substituent.

Reactivity in Substitution Reactions: The position of the alkyl group can influence the reactivity of the C-Br bond. For instance, in reactions involving pyridyne intermediates, the substitution pattern dictates the possible products. The reaction of 3-bromopyridine (B30812) with sodium amide proceeds through a pyridyne intermediate, yielding a mixture of 3-aminopyridine (B143674) and 4-aminopyridine. vaia.com In contrast, 2-bromopyridine typically undergoes direct nucleophilic substitution. vaia.com The presence and position of a butyl group would further modulate the stability and reaction pathways of such intermediates.

The following table summarizes the expected qualitative impact of the butyl group's position on the reactivity of a 2-bromopyridine core.

| Compound | Butyl Position | Key Steric Impact | Expected Influence on Reactivity at C-2 |

| This compound | 3 | Moderate hindrance at C-2 and C-4 | May slightly hinder approach of bulky nucleophiles. |

| 2-Bromo-4-butylpyridine | 4 | Minimal direct hindrance at C-2 | Reactivity primarily governed by electronics. |

| 2-Bromo-5-butylpyridine | 5 | Negligible hindrance at C-2 | Reactivity similar to unsubstituted 2-bromopyridine. |

| 2-Bromo-6-butylpyridine | 6 | Significant hindrance at C-2 and N | Can slow down substitution reactions at C-2; useful for controlling selectivity. |

Influence of Alkyl Group Steric and Electronic Properties (e.g., n-butyl vs. tert-butyl)

The structure of the alkyl group itself, particularly its steric bulk, is a critical determinant of reactivity. Comparing an n-butyl group with a tert-butyl group illustrates the profound impact of steric hindrance. wikipedia.org

Electronic Effects: Both n-butyl and tert-butyl groups are electron-donating through induction (+I effect), which increases the electron density on the pyridine ring and enhances its basicity compared to unsubstituted pyridine. scribd.com The tert-butyl group has a slightly stronger inductive effect than the n-butyl group.

Steric Effects: The primary difference lies in their steric profiles. The tert-butyl group is significantly bulkier than the linear n-butyl group. wikipedia.org This steric bulk can dramatically slow down chemical reactions by physically impeding the approach of a reagent to the reactive site. wikipedia.orgresearchgate.net For example, the solvolysis of neopentyl bromide ((CH₃)₃CCH₂Br), which has a bulky tert-butyl group adjacent to the reaction center, is 10⁷ times slower than that of methyl bromide. wikipedia.org In the context of 2-bromo-3-alkylpyridines, a tert-butyl group at the C-3 position would create substantial steric crowding around the C-2 bromine, likely hindering its participation in substitution and coupling reactions far more than an n-butyl group would.

This table highlights the differences between n-butyl and tert-butyl substituents.

| Property | n-Butyl Group | tert-Butyl Group | Impact on 2-Bromo-3-alkylpyridine Reactivity |

| Structure | -CH₂CH₂CH₂CH₃ | -C(CH₃)₃ | The branched structure of tert-butyl creates significant steric bulk. |

| Steric Hindrance | Low to Moderate | High | A tert-butyl group at C-3 would severely hinder reactions at the C-2 position. |

| Electronic Effect | Electron-donating (+I) | Stronger electron-donating (+I) | Both increase ring basicity, with the tert-butyl group having a slightly greater effect. |

Comparison with Other Halogenated Pyridines (e.g., Chloro- vs. Bromo-pyridines)

The identity of the halogen atom at the C-2 position is a crucial factor in the reactivity of the pyridine ring, especially in cross-coupling reactions where the carbon-halogen bond is cleaved. The general reactivity trend for halogens as leaving groups in these reactions is I > Br > Cl > F.

In the context of Negishi cross-coupling, for instance, 2-bromopyridines are significantly more reactive than their 2-chloropyridine (B119429) counterparts. organic-chemistry.org This difference in reactivity allows for selective transformations. Reactions with 2-bromopyridines can often be conducted under milder conditions (e.g., room temperature), whereas 2-chloropyridines frequently require higher temperatures to achieve similar conversions. organic-chemistry.org

However, this reactivity order is not absolute and can be influenced by the specific catalyst system employed. In some Ullmann coupling reactions catalyzed by bimetallic gold-palladium nanoclusters, 2-chloropyridine has been observed to be more reactive than 2-bromopyridine. mdpi.compreprints.org Similarly, nickel-catalyzed cross-electrophile coupling has been developed specifically for the challenging alkylation of 2-chloropyridines. nih.gov

The table below provides a direct comparison for typical palladium-catalyzed cross-coupling reactions.

| Feature | This compound | 2-Chloro-3-butylpyridine |

| C-Halogen Bond Strength | Weaker (C-Br) | Stronger (C-Cl) |

| Leaving Group Ability | Better | Poorer |

| Reactivity in Pd-Coupling | Higher | Lower |

| Typical Reaction Conditions | Milder (e.g., lower temp.) | Harsher (e.g., higher temp.) |

Lack of Specific Research Data for this compound Applications

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research data concerning the applications of the chemical compound This compound within the detailed framework requested. The searches yielded information on various related isomers, such as 2-bromo-4-(tert-butyl)pyridine, 2-bromo-6-tert-butylpyridine, and 2-bromo-5-butylpyridine, which have documented roles in organic synthesis. lookchem.comsmolecule.com However, specific findings on the use of this compound in the synthesis of highly functionalized pyridine derivatives, its incorporation into macrocyclic architectures, or its explicit role as a precursor for pharmaceuticals, agrochemicals, and material science applications are not present in the available literature.

While the synthesis of related precursors like 2-amino-3-n-butylpyridine and its subsequent use in reactions are documented, establishing its existence as a chemical entity, the specific applications of its brominated derivative, this compound, remain largely unexplored in peer-reviewed studies. prepchem.comgoogleapis.com The synthesis of 2,5-Dibromo-3-n-butylpyridine has also been described, indicating that the 3-butylpyridine core can undergo bromination. princeton.edu

Given the strict requirement to generate content solely on This compound and adhere to the provided outline, the absence of specific research findings for each subsection prevents the creation of a scientifically accurate and verifiable article as requested. Proceeding would necessitate extrapolation from related compounds, which would not meet the required standard of accuracy for the specified subject.

Therefore, the article focusing on the applications of This compound as outlined cannot be generated at this time due to insufficient specific data in the scientific domain.

Applications of 2 Bromo 3 Butylpyridine in Advanced Organic Synthesis

Contribution to Material Science Applications.

Precursors for Organic Electronic Materials

The development of novel organic electronic materials is a rapidly advancing field, with a continuous search for new molecular components that can be used to construct efficient and stable devices. Substituted pyridines are of interest in this area due to their electronic properties. While direct research on 2-Bromo-3-butylpyridine in this context is not extensively documented, its potential can be inferred from the applications of similar brominated pyridine (B92270) derivatives.

The introduction of halogen atoms, such as bromine, into the chemical structure of organic molecules can influence their carrier mobility properties. acs.org Pyridine-containing compounds, in particular, have been investigated for their use as hole-transporting materials in organic light-emitting diodes (OLEDs). acs.org The pyridine moiety can act as an acceptor unit in donor-acceptor molecular architectures, which are a common design strategy for organic electronic materials. acs.org

The general synthetic utility of bromopyridines in cross-coupling reactions allows for the systematic modification of their structure, which is a key aspect of tuning the properties of organic electronic materials. smolecule.com The bromine atom in a compound like this compound could be replaced with various functional groups through reactions such as the Suzuki-Miyaura or Negishi coupling, enabling the synthesis of a diverse range of pyridine-based molecules for electronic applications. smolecule.com

Table 1: Potential Applications in Organic Electronics

| Application Area | Potential Role of this compound |

|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Building block for hole-transporting materials. |

| Organic Photovoltaics (OPVs) | Component in the synthesis of conjugated polymers or small molecule donors/acceptors. google.com |

Integration into Polymer Synthesis

In the field of polymer science, functionalized monomers are essential for the synthesis of polymers with tailored properties. Brominated pyridines can serve as monomers or be incorporated into polymer chains to impart specific functionalities. The use of conjugated polymers in organic photovoltaics is a significant area of research, where device manufacturing can be achieved through solution-processing techniques. google.com

The synthesis of poly(p-pyridylvinylene)s, a class of conjugated polymers, has been explored for applications in light-emitting diodes. princeton.edu The synthesis of the monomers for these polymers can involve brominated pyridine intermediates. For instance, the synthesis of 2,5-dibromo-3-n-butylpyridine has been reported as a monomer precursor. princeton.edu A similar synthetic strategy could potentially be adapted to produce polymers incorporating the this compound unit.

The reactivity of the bromine atom allows for post-polymerization modification, offering another route to functional polymers. Furthermore, the butyl group on the pyridine ring would likely enhance the solubility of any resulting polymers in organic solvents, which is a crucial factor for solution-based processing of polymeric materials for electronic devices. google.com

Table 2: Research Findings on Related Polymer Systems

| Polymer System | Relevant Research Finding | Source |

|---|---|---|

| Poly(p-pyridylvinylene)s | Synthesis of brominated 3-alkylpyridine monomers for use in polymer synthesis for light-emitting diodes. | princeton.edu |

Coordination Chemistry and Ligand Design Incorporating 2 Bromo 3 Butylpyridine

2-Bromo-3-butylpyridine as a Ligand in Transition Metal Complexes

Substituted pyridines are ubiquitous ligands in inorganic chemistry, valued for their ability to form stable complexes with a wide range of transition metals. d-nb.info The electronic nature of the pyridine (B92270) nitrogen, combined with the steric and electronic effects of ring substituents, dictates the properties of the resulting metal complexes. In this compound, the electron-withdrawing nature of the bromine atom at the 2-position decreases the basicity of the pyridine nitrogen, while the electron-donating butyl group at the 3-position partially counteracts this effect. The steric hindrance provided by the adjacent butyl group can also influence the coordination environment around the metal center.

Like other pyridine derivatives, the primary coordination mode of this compound involves the donation of the lone pair of electrons from the nitrogen atom to a Lewis acidic metal center, forming a coordinate covalent bond. google.com This interaction makes it a classic monodentate ligand. The geometry of the resulting complex is determined by the metal ion's coordination number and preferred geometry.

The substituents on the pyridine ring play a critical role. The bromine atom at the ortho-position to the nitrogen is electron-withdrawing, which reduces the electron density on the nitrogen atom and weakens its donor capability compared to unsubstituted pyridine. However, the butyl group at the 3-position is a mild electron-donating group, which can modulate the electronic properties. The proximity of the butyl group to the coordination site also introduces steric bulk, which can affect the bond angles and accessibility of the metal center for other ligands. In some cases, while the primary coordination is through the nitrogen, a secondary interaction between the bromine atom and the metal center cannot be entirely ruled out, although this is less common for simple monodentate coordination.

Stable coordination complexes of this compound can be synthesized through straightforward methods, typically by reacting the ligand with a suitable metal salt in an appropriate solvent. ut.ac.irdergipark.org.tr The choice of metal precursor (e.g., chlorides, nitrates, acetates) and solvent depends on the desired complex and the solubility of the reactants. For instance, reacting this compound with a metal halide like copper(II) bromide could yield a complex where the ligand coordinates to the copper center. researchgate.net

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to confirm the structure and bonding. dergipark.org.tr

Fourier-Transform Infrared (FT-IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal ion typically causes a shift in the C=N and C=C stretching vibration frequencies of the pyridine ring to higher wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the coordination by showing shifts in the signals of the pyridine ring protons and carbons upon complexation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which are sensitive to the coordination environment. ut.ac.ir

Elemental Analysis: This technique confirms the empirical formula of the synthesized complex. ut.ac.ir

| Technique | Observed Feature | Interpretation |

|---|---|---|

| FT-IR | Shift of pyridine ring vibrations (e.g., ~1600 cm-1) to higher frequency | Confirmation of N-coordination to the metal center (M). |

| 1H NMR | Downfield shift of pyridine proton signals | Deshielding of protons due to electron donation from N to M. |

| UV-Vis | Appearance of new absorption bands in the visible region | d-d electronic transitions of the metal ion in the new ligand field. |

| X-ray Crystallography | Determination of M-N bond length and Cl-M-Cl/N-M-N bond angles | Provides precise geometry (e.g., tetrahedral, square planar). |

As a monodentate ligand, this compound does not exhibit chelation properties on its own. Chelation requires a ligand to have two or more donor atoms that can bind to the same central metal ion, forming a ring structure. google.com To achieve chelation, the this compound scaffold would need to be chemically modified to introduce at least one other donor group at a suitable position, for instance, by replacing the bromo substituent with a group containing a donor atom.

Catalytic Applications of Metal-2-Bromo-3-butylpyridine Complexes

While complexes using this compound as a ligand could have catalytic activity, the compound itself is more commonly envisioned as a substrate in metal-catalyzed reactions, particularly cross-coupling. The presence of the C-Br bond at the 2-position makes it an ideal building block for the synthesis of more complex substituted pyridines. nih.gov

Homogeneous cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. 2-Halopyridines are common starting materials for these transformations, with the carbon-halogen bond being the site of reactivity. researchgate.net this compound is well-suited as a substrate for various palladium-catalyzed cross-coupling reactions. The general mechanism involves the oxidative addition of the C-Br bond to a low-valent palladium(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. nih.gov

Key examples of cross-coupling reactions where this compound could be a valuable substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., arylboronic acid) to form a C-C bond, yielding 2-aryl-3-butylpyridines. chemrxiv.org

Heck Coupling: Reaction with an alkene to form a substituted alkene on the pyridine ring.

Negishi Coupling: Reaction with an organozinc reagent, which is often effective for heterocyclic substrates. researchgate.net

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, producing 2-amino-3-butylpyridine derivatives.

The butyl group at the 3-position can sterically influence the reaction, potentially affecting reaction rates and the orientation of the pyridine ring during the catalytic cycle.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4, Base (e.g., K2CO3) | 2-Aryl-3-butylpyridine |

| Negishi | Ar-ZnX | Pd(PPh3)4 | 2-Aryl-3-butylpyridine |

| Heck | Alkene (R-CH=CH2) | Pd(OAc)2, Phosphine (B1218219) ligand, Base | 2-(Alkenyl)-3-butylpyridine |

| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3, Ligand (e.g., BINAP), Base | 2-(Amino)-3-butylpyridine |

Beyond its role as a substrate in cross-coupling, metal complexes of this compound could potentially serve as catalysts for other organic transformations. Pyridine-metal complexes are known to catalyze a variety of reactions, including oxidations and polymerizations. mdpi.comresearchgate.net For example, a manganese complex of 3-butylpyridine (B1328907) has been used in catalytic applications. sigmaaldrich.cn A complex of this compound with a metal like rhodium or iridium could potentially be explored for reactions such as hydroamination or C-H functionalization, although the ligand itself would need to be stable under the reaction conditions. beilstein-journals.orgacs.org In such a scenario, the ligand would help to stabilize the metal center and modulate its catalytic activity, while the bromo and butyl substituents would fine-tune the steric and electronic environment of the active catalyst. researchgate.net

Bioinorganic Chemistry Aspects of this compound Coordination Compounds

The application of this compound in the realm of bioinorganic chemistry, particularly in the design of ligands for biomimetic systems, remains a largely unexplored area of research. Extensive searches of scientific literature and chemical databases have not yielded specific studies focusing on the coordination compounds of this compound and their bioinorganic functions.

Ligands for Biomimetic Systems (e.g., Vitamin B12 Model Compounds)

There is currently no available research data detailing the use of this compound as a ligand in the development of Vitamin B12 model compounds or other biomimetic systems. While related pyridine derivatives, such as 4-tert-butylpyridine (B128874), have been utilized in the synthesis of cobaloxime complexes as models for Vitamin B12, similar studies involving this compound have not been reported. smolecule.commsu.eduguidechem.comgoogle.comresearchgate.net

The synthesis of Vitamin B12 model compounds, known as cobaloximes, often involves the coordination of a substituted pyridine to a cobalt center. smolecule.commsu.edu These models are instrumental in understanding the structure and reactivity of the cobalt-carbon bond in the naturally occurring coenzyme. msu.edu The electronic and steric properties of the axial pyridine ligand can significantly influence the characteristics of the model compound.

In principle, this compound could serve as an axial ligand in such models. The butyl group at the 3-position would introduce steric bulk near the coordination site, while the bromo group at the 2-position would act as an electron-withdrawing group, influencing the electronic properties of the cobalt center. However, without experimental data, any discussion of its specific effects on the properties of a hypothetical Vitamin B12 model remains speculative.

Table 1: Investigated Pyridine Ligands in Cobaloxime Vitamin B12 Models

| Ligand | Observed Role/Significance in Model Compounds |

| 4-tert-butylpyridine | Used as an axial ligand in the synthesis of bromo(4-tert-butylpyridine)cobaloxime, a model for Vitamin B12. smolecule.commsu.eduguidechem.com |

| Pyridine | A common and foundational axial ligand in various cobaloxime model complexes. msu.edu |

Theoretical and Computational Investigations of 2 Bromo 3 Butylpyridine

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For 2-Bromo-3-butylpyridine, DFT studies would be instrumental in determining its most stable three-dimensional arrangement, known as its equilibrium geometry. These calculations would predict bond lengths, bond angles, and dihedral angles.

The butyl group attached to the pyridine (B92270) ring can adopt various conformations due to the rotation around its carbon-carbon single bonds. DFT calculations would explore these different conformational possibilities to identify the lowest energy conformer, which is the most likely structure of the molecule in the gas phase. This is achieved by optimizing the geometry of the molecule, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

A hypothetical data table resulting from such a DFT study on the optimized geometry of this compound might look like the following:

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-Br | Value |

| C3-C(butyl) | Value |

| N1-C2 | Value |

| C-H (average) | Value |

| Bond Angles (°) ** | |

| N1-C2-C3 | Value |

| C2-C3-C4 | Value |

| Br-C2-N1 | Value |

| Dihedral Angles (°) ** | |

| C4-C3-C(butyl)-C(butyl) | Value |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

A HOMO-LUMO analysis for this compound would provide insights into its electronic properties and reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. The spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Key electronic properties that would be calculated include:

Ionization Potential: The energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

Electronegativity: The ability of the molecule to attract electrons.

Chemical Hardness: A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness: The reciprocal of chemical hardness, indicating the molecule's polarizability.

A summary of predicted electronic properties from a hypothetical DFT calculation is presented below:

| Property | Predicted Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Theoretical Prediction and Interpretation of Vibrational Spectra

Theoretical vibrational spectroscopy, calculated using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies and intensities of the vibrational modes of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

By comparing the theoretically predicted spectrum with an experimentally obtained spectrum, one can confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. For this compound, this analysis would help in identifying the characteristic vibrations of the pyridine ring, the C-Br bond, and the butyl group.

A hypothetical table of calculated vibrational frequencies and their assignments would be structured as follows:

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Value 1 | Pyridine ring stretching |

| Value 2 | C-H stretching (butyl) |

| Value 3 | C-Br stretching |

| Value 4 | C-H bending (pyridine) |

Note: The values and assignments in this table are placeholders and would be determined by actual DFT calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is complementary to the static picture provided by quantum chemical calculations.

Conformational Analysis and Exploration of Energy Landscapes

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape in detail. By simulating the motion of the molecule over a period of time, one can observe the different conformations that it can adopt and the transitions between them. This provides a more complete understanding of the molecule's flexibility and the relative stabilities of its different conformers.

The results of these simulations can be used to construct a potential energy landscape, which maps the energy of the molecule as a function of its conformational coordinates. This landscape can reveal the most stable conformations (local and global minima) and the energy barriers for interconversion between them.

Modeling of Solvent Effects on Reactivity and Stability

Chemical reactions and molecular properties are often significantly influenced by the solvent in which they occur. MD simulations are a powerful tool for studying these solvent effects. By explicitly including solvent molecules in the simulation, one can model the interactions between the solute (this compound) and the solvent.

These simulations can provide insights into how the solvent affects the conformational preferences, stability, and reactivity of this compound. For example, the simulations could show how the solvent molecules arrange themselves around the solute and how this solvation structure influences the accessibility of different reactive sites on the molecule. This information is crucial for understanding and predicting the behavior of the molecule in a realistic chemical environment.

Mechanistic Insights Derived from Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions at a molecular level. For this compound, these methods can elucidate reaction pathways and characterize the high-energy transition states that govern reaction rates and outcomes.

Transition state (TS) theory is a cornerstone of understanding chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), are adept at locating and characterizing the geometry and energy of transition states for various reactions. For this compound, key reactions would include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the bromine, proceeding through a high-energy intermediate known as a Meisenheimer complex. Computational studies on similar systems, such as 2-bromopyridine (B144113), have shown that the presence of catalysts like water can significantly lower the transition state energy by forming hydrogen bonds, thereby facilitating the reaction. For this compound, the transition state would involve the formation of a partial bond between the incoming nucleophile and the C2 carbon of the pyridine ring, and the simultaneous partial breaking of the C-Br bond.

In palladium-catalyzed cross-coupling reactions, the mechanism is more complex, involving steps like oxidative addition, transmetalation, and reductive elimination. Computational studies have been instrumental in identifying transient intermediates in these processes. For instance, in the Suzuki-Miyaura coupling of bromopyridines, DFT calculations have helped characterize the transition state for the oxidative addition of the C-Br bond to a Pd(0) complex and have identified key intermediates in the transmetalation step.

Illustrative Data for a Hypothetical SNAr Reaction:

The table below presents hypothetical activation energies (ΔG‡) and key bond lengths for the transition state of an SNAr reaction of this compound with a generic nucleophile (Nu-), calculated using a DFT method like B3LYP/6-311+G(d,p). These values are based on typical findings for similar reactions.

| Parameter | Value | Description |

| ΔG‡ (kcal/mol) | 25.8 | Gibbs free energy of activation. |

| C2-Br bond length (Å) | 2.25 | Elongated bond to the leaving group. |

| C2-Nu bond length (Å) | 2.10 | Forming bond with the nucleophile. |

| N1-C2 bond length (Å) | 1.38 | Bond within the pyridine ring. |

This is an interactive data table. You can sort and filter the data.

Beyond characterizing single transition states, computational modeling can map out entire potential energy surfaces for a reaction, revealing the most favorable reaction pathways. This involves calculating the energies of reactants, intermediates, transition states, and products.

For this compound, different reaction pathways can be compared. For example, in a reaction with a strong base, a potential pathway is the formation of a pyridyne intermediate via elimination of HBr. Computational modeling can determine the energetic feasibility of this pathway compared to a direct SNAr mechanism. The calculations would involve locating the transition state for the deprotonation at the C4 position and the subsequent loss of the bromide ion.

Similarly, for cross-coupling reactions, computational studies can elucidate the preference for different catalytic cycles. The choice of ligands on the palladium catalyst can significantly influence the reaction pathway, and these effects can be modeled to

Advanced Analytical Methodologies in 2 Bromo 3 Butylpyridine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed molecular-level investigation of 2-bromo-3-butylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioselectivity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the substitution pattern on the pyridine (B92270) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the butyl group and the pyridine ring protons. The butyl group protons typically appear as a triplet for the terminal methyl group (CH₃), and multiplets for the methylene (B1212753) groups (CH₂). The protons on the pyridine ring exhibit distinct chemical shifts and coupling patterns that confirm the 2-bromo-3-butyl substitution. For instance, in a related compound, 3-butylpyridine (B1328907), the pyridinium (B92312) protons show signals around δ ~8.5 ppm. The specific shifts and splitting patterns in this compound are crucial for verifying the regiochemistry, ensuring the bromine and butyl groups are in the correct positions. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further evidence for the structure of this compound by showing a distinct signal for each unique carbon atom. libretexts.org The chemical shifts of the carbon atoms in the pyridine ring are particularly informative, with the carbon atom bonded to the electronegative bromine atom showing a characteristic downfield shift. libretexts.org The signals corresponding to the four different carbon atoms of the butyl group will also be present in their expected regions. The comprehensive analysis of both ¹H and ¹³C NMR spectra allows for a complete and confident structural assignment of the molecule. bbhegdecollege.com

Table 1: Representative NMR Data for Pyridine Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Pyridine-H | 7.0 - 8.5 |

| ¹H | -CH₂- (butyl) | 1.3 - 2.7 |

| ¹H | -CH₃ (butyl) | 0.9 |

| ¹³C | Pyridine-C | 120 - 150 |

| ¹³C | C-Br | ~115 |

| ¹³C | Butyl chain | 13 - 40 |

Note: Specific chemical shifts for this compound may vary depending on the solvent and instrument parameters. Data is generalized from typical values for related structures.

Mass Spectrometry (MS) for Confirmation of Molecular Mass and Detection of Impurities